molecular formula C23H20N4O2 B2508170 2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol CAS No. 477888-94-1

2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol

Cat. No. B2508170
CAS RN: 477888-94-1
M. Wt: 384.439
InChI Key: KSYZEJIQZNCEAW-BUVRLJJBSA-N
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Description

The compound "2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly studied in the provided papers, there are several related compounds and methodologies that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol involves the reaction of o-vanillin with 2-chlorobenzylamine . Similarly, the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives is achieved through a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water . These methodologies could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy . Crystallographic analysis has also been employed to determine the precise arrangement of atoms within a crystal lattice, as seen in the study of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol . These techniques would be essential in confirming the structure of the target compound once synthesized.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from studies on their chemical reactions. For example, the insertion reactions with phosphorus ylides show the formation of substituted isoquinolines from 4-(4-Methylphenyl)-2,3-benzoxazin-1-one . This indicates that the target compound may also undergo reactions with nucleophiles or electrophiles, leading to the formation of new bonds and potentially bioactive derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insights into solubility, stability, and reactivity. Compound 2, a quinoxalinone derivative, exhibits a balance between aqueous solubility and lipophilicity, as well as moderate metabolic stability in vivo . These properties are crucial for the potential application of the target compound in a biological context, as they influence its bioavailability and therapeutic efficacy.

Case Studies

Although no direct case studies on the target compound were provided, the antitumor activity of related compounds such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one has been studied in vivo, showing significant inhibition of tumor growth in mice . This suggests that the target compound may also possess biological activities worth exploring in future case studies.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinoxaline, including those related to the mentioned compound, exhibit significant antimicrobial properties. For instance, hydrazide-hydrazones compounds have been synthesized and screened for their antibacterial and antifungal activities, demonstrating effectiveness against various microorganisms. Specifically, compounds containing the quinoxaline moiety coupled with different substituents have shown higher inhibitory activity against gram-negative bacteria compared to gram-positive bacteria, indicating their potential as broad-spectrum antimicrobial agents (Shaikh, 2013); (Kaya et al., 2017).

Antitumor Activity

The compound's derivatives have also been investigated for their antitumor activities. Studies involving the synthesis of novel hydrazide and oxadiazole derivatives utilizing a similar structural framework have highlighted their potential as chemotherapeutic agents. These compounds have been evaluated against human tumor cell lines, with some derivatives exhibiting significant antiproliferative activity, suggesting their use in cancer treatment. Among the tested compounds, those bearing oxadiazole rings and substituted benzothiazole moieties have shown the highest inhibitory activity against tumor cell lines like A549 (lung) and MCF7 (breast) (Kaya et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, seek medical advice .

properties

IUPAC Name

2-[(E)-[(3-benzylquinoxalin-2-yl)hydrazinylidene]methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-29-18-11-12-22(28)17(14-18)15-24-27-23-21(13-16-7-3-2-4-8-16)25-19-9-5-6-10-20(19)26-23/h2-12,14-15,28H,13H2,1H3,(H,26,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYZEJIQZNCEAW-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-5-methoxybenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone

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